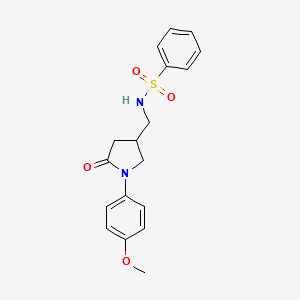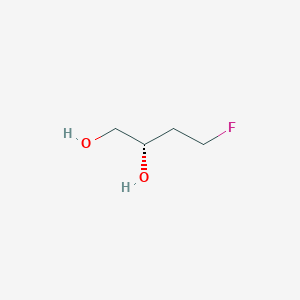
(2S)-4-Fluorobutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Fluorobutane-1,2-diol: is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Fluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to obtain the compound in high yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-Fluorobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobutan-2-one.
Reduction: Formation of 4-fluorobutane.
Substitution: Formation of 4-azidobutane-1,2-diol or 4-thiobutane-1,2-diol.
Scientific Research Applications
Chemistry: (2S)-4-Fluorobutane-1,2-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-4-Fluorobutane-1,2-diol exerts its effects depends on the context of its use. In enzymatic reactions, the fluorine atom can influence the reactivity and binding affinity of the compound. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
Butane-1,2-diol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2S)-4-Chlorobutane-1,2-diol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(2S)-4-Bromobutane-1,2-diol:
Uniqueness: The presence of the fluorine atom in (2S)-4-Fluorobutane-1,2-diol imparts unique properties such as increased lipophilicity and altered electronic effects, making it distinct from its analogs and valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-4-fluorobutane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQZMHORAYWONP-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
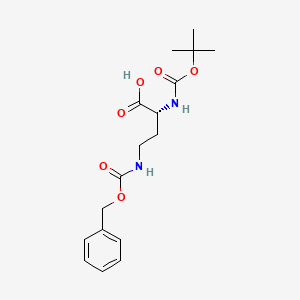
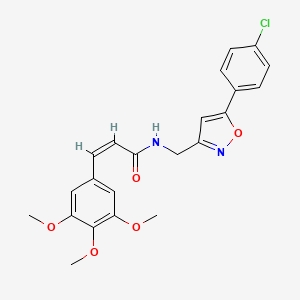
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE](/img/structure/B2772400.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)
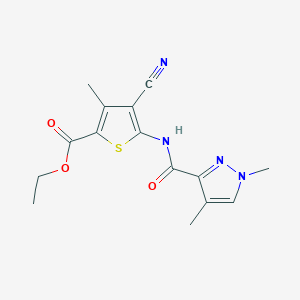
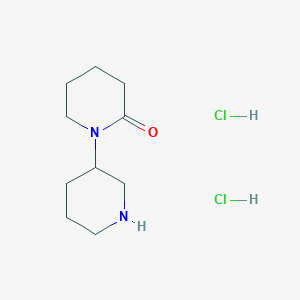
![3-ethyl-N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2772406.png)
![N-[(2E)-4-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2772407.png)
![3-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2772409.png)
![4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2772411.png)
